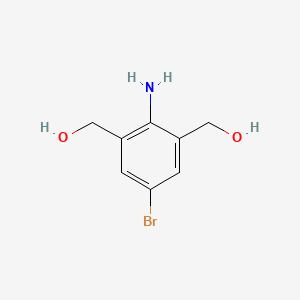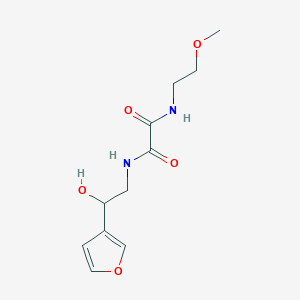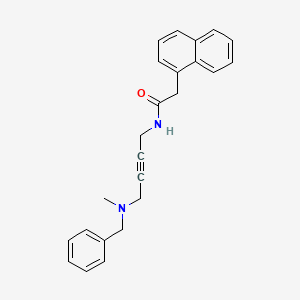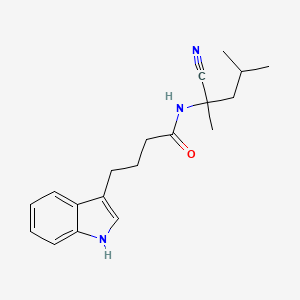
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide, also known as Motesanib, is a small-molecule inhibitor that targets multiple receptor tyrosine kinases. It was first developed by Amgen Inc. and has shown promising results in preclinical and clinical trials for the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Reaction Products and Antidiabetic Activity
Nitrobenzenesulfochlorination of β-aminopropioamidoximes, including those functionalized with morpholine, leads to the production of spiropyrazolinium salts. These salts exhibit promising antidiabetic properties, particularly with in vitro α-glucosidase activity surpassing that of the reference drug acarbose. The structural peculiarities of these compounds, including their stereoisomeric configurations and the presence of six-membered heterocycles, have been elucidated through 1H-NMR spectroscopy and X-ray analysis, highlighting their potential in medicinal chemistry and drug design (Kayukova et al., 2022).
Selective Extraction of Actinides
Studies focusing on the selective extraction of actinides, such as uranium and plutonium, from lanthanides have been conducted using ligands similar in structure to N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzenesulfonamide. These ligands exhibit remarkable efficiency and selectivity, making them valuable for nuclear waste management and the recycling of nuclear fuel. The ligands' ability to form stable complexes with actinides over lanthanides suggests potential applications in the separation processes of nuclear materials (Zhang et al., 2016; Zhang et al., 2019).
Anodic Oxidation Studies
The anodic oxidation of secondary cyclic amines, including morpholine, has been explored for the synthesis of various organic compounds. These reactions offer pathways to synthesize complex molecules through electron transfer processes, providing insights into organic synthesis mechanisms and potential applications in the development of new materials and chemicals (Sayo et al., 1983).
Transfer of Nitroso Group
The kinetics of nitroso group transfer to secondary amines like morpholine in various reaction media has been thoroughly investigated. These studies contribute to our understanding of organic reaction mechanisms and can inform the development of synthetic pathways for nitroso-containing compounds, which are valuable in organic synthesis and pharmaceutical chemistry (García‐Río et al., 2000).
Synthesis and Characterization of New Sulfonamide Molecules
The synthesis and detailed characterization of new sulfonamide molecules, which have shown potential in drug development and biological studies, underscore the importance of this compound and related compounds in medicinal chemistry and drug discovery efforts (Murthy et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c20-19(21)13-4-1-2-6-16(13)26(22,23)17-12-14(15-5-3-11-25-15)18-7-9-24-10-8-18/h1-6,11,14,17H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEBCXPFZSDWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2642742.png)
![Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2642745.png)


![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2642748.png)
![3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642749.png)


![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2642759.png)



